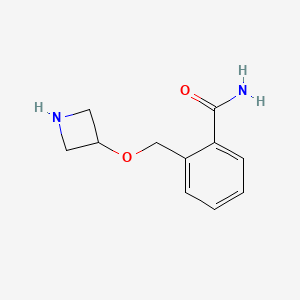

2-((Azetidin-3-yloxy)methyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(azetidin-3-yloxymethyl)benzamide |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)10-4-2-1-3-8(10)7-15-9-5-13-6-9/h1-4,9,13H,5-7H2,(H2,12,14) |

InChI Key |

VFMCSEBVTCFQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-((Azetidin-3-yloxy)methyl)benzamide

A convergent synthetic approach is generally the most efficient strategy for a molecule of this complexity. This involves the separate synthesis of two key building blocks—a suitably protected 3-hydroxyazetidine and a functionalized benzamide (B126) precursor—followed by their coupling to form the ether linkage and final deprotection.

Construction of the Azetidine (B1206935) Ring System

The azetidine ring is a strained four-membered heterocycle, and its synthesis can be challenging. bham.ac.uk Numerous methods have been developed for its construction, with the most common relying on intramolecular cyclization reactions. magtech.com.cn

A prevalent route to the required 3-hydroxyazetidine precursor starts from epichlorohydrin (B41342) and a primary amine bearing a protecting group that can be readily removed, such as a benzyl (B1604629) or benzhydryl group. google.com The reaction proceeds via nucleophilic opening of the epoxide by the amine, followed by a base-mediated intramolecular cyclization to form the N-protected 1-substituted-azetidin-3-ol. Subsequent hydrogenolysis, for example using a Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), removes the protecting group to yield 3-hydroxyazetidine, typically isolated as a hydrochloride salt. chemicalbook.comchemicalbook.com

Alternative methods for forming the azetidine ring include:

Reduction of β-Lactams: Azetidin-2-ones (β-lactams) can be reduced using strong reducing agents like lithium aluminium hydride (LiAlH₄) to afford the corresponding azetidines. wikipedia.org

Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can produce functionalized azetidines. rsc.org Recent advances utilize visible light photocatalysis for this transformation. rsc.org

Radical Cyclization: Copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides has emerged as a modern method for constructing the azetidine core with good functional group tolerance. nih.gov

For the synthesis of the target compound, an N-Boc protected 3-hydroxyazetidine is an ideal intermediate, as the Boc group is stable under the basic conditions of ether formation and can be removed under acidic conditions without affecting the final product structure.

Formation of the Benzamide Moiety

The benzamide functional group can be formed at various stages of the synthesis. One strategy involves preparing a precursor such as 2-(bromomethyl)benzoic acid or 2-(hydroxymethyl)benzonitrile. The amide can be formed via several established methods.

From Carboxylic Acids: The most direct route involves the coupling of a benzoic acid derivative with ammonia (B1221849) or an ammonia equivalent. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents (e.g., HATU, HOBt/EDC) can facilitate the direct condensation. researchgate.net

From Esters: Industrial methods for benzamide production sometimes involve the reaction of a methyl benzoate (B1203000) with aqueous ammonia. google.com This process can be driven to completion by removing byproducts.

From Nitriles: Hydrolysis of a corresponding benzonitrile (B105546) derivative under acidic or basic conditions can yield the benzamide. Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.

A practical approach for this synthesis would be to start with 2-methylbenzoic acid, perform radical bromination to get 2-(bromomethyl)benzoic acid, convert it to the corresponding benzoyl chloride, and then react it with ammonia to form 2-(bromomethyl)benzamide, the key precursor for the subsequent etherification step.

Ether Linkage Formation and Functional Group Interconversions

The crucial ether bond connecting the azetidine and benzamide fragments is most commonly formed via a Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.

In a plausible synthetic route, N-Boc-3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This nucleophile is then reacted with the electrophilic precursor, 2-(bromomethyl)benzamide, to form N-Boc-2-((azetidin-3-yloxy)methyl)benzamide. The final step is the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield the target compound, this compound.

Table 1: Proposed Convergent Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| A1 | Epichlorohydrin, Benzhydrylamine | Ethanol (B145695), Reflux | 1-Benzhydrylazetidin-3-ol |

| A2 | 1-Benzhydrylazetidin-3-ol | Pd(OH)₂/C, H₂, Ethanol | 3-Hydroxyazetidine |

| A3 | 3-Hydroxyazetidine | (Boc)₂O, Dioxane/Water | N-Boc-3-hydroxyazetidine |

| B1 | 2-Methylbenzoic acid | NBS, AIBN, CCl₄, Reflux | 2-(Bromomethyl)benzoic acid |

| B2 | 2-(Bromomethyl)benzoic acid | SOCl₂, Reflux | 2-(Bromomethyl)benzoyl chloride |

| B3 | 2-(Bromomethyl)benzoyl chloride | NH₄OH, THF, 0 °C | 2-(Bromomethyl)benzamide |

| C1 | N-Boc-3-hydroxyazetidine, 2-(Bromomethyl)benzamide | NaH, THF, 0 °C to RT | N-Boc-2-((azetidin-3-yloxy)methyl)benzamide |

| C2 | N-Boc-2-((azetidin-3-yloxy)methyl)benzamide | TFA, CH₂Cl₂, RT | This compound |

Development of Optimized and Scalable Synthetic Routes

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization with a focus on safety, cost, efficiency, and environmental impact. For the synthesis of this compound, several factors must be considered.

Starting Material Cost and Availability: Reagents like epichlorohydrin, 2-methylbenzoic acid, and various amines are commodity chemicals, making the proposed route economically viable.

Protecting Group Strategy: While the benzhydryl group is effective, its removal requires catalytic hydrogenation under pressure, which can necessitate specialized equipment. The Boc group is widely used in process chemistry due to its reliable introduction and clean, non-metallic removal, although it has a lower atom economy.

Reagent Selection: The use of hazardous reagents like sodium hydride (pyrophoric) and thionyl chloride (corrosive, toxic) on a large scale requires strict engineering controls. Alternative, safer reagents might be explored, such as using potassium carbonate or other inorganic bases for the etherification, although this may require harsher conditions.

Purification: Scalable syntheses aim to produce products that can be purified by crystallization rather than chromatography. Each step of the proposed synthesis should be optimized to yield a solid product, minimizing the need for column chromatography, which is expensive and generates significant solvent waste.

Process Safety: The radical bromination step using NBS is exothermic and must be carefully controlled. Similarly, quenching reactions involving sodium hydride or acid chlorides requires careful temperature management to avoid runaway reactions.

AstraZeneca has reported a 650-kg scale synthesis of a related azetidine-containing intermediate, highlighting key process considerations such as the slow addition of potassium carbonate to free-base the azetidine hydrochloride salt in situ, followed by slow addition of an aroyl chloride to control the reaction exotherm and improve purity. rsc.org

Stereoselective Synthesis of Chiral Analogues

If the azetidine ring were substituted at the C2 or C4 positions, or if a chiral center were present in the side chain, stereoselective synthesis would be critical. The synthesis of enantiopure 3-hydroxyazetidine itself is a key challenge for producing chiral analogues where the oxygen substituent is not in a plane of symmetry. Several asymmetric strategies have been developed.

Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be used to direct the stereoselective synthesis of amines and their derivatives, which can then be cyclized to form chiral azetidines. researchgate.net

Catalytic Asymmetric Synthesis: A powerful strategy involves the use of chiral catalysts. Doyle and co-workers reported an enantioselective synthesis of 2-azetines via [3+1]-cycloadditions using a chiral copper catalyst, which could then be reduced to chiral azetidines. nih.gov A highly relevant approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov The resulting ketone can be stereoselectively reduced to the corresponding chiral 3-hydroxyazetidine.

Starting from a Chiral Pool: Enantiopure starting materials, such as amino acids, can be converted into chiral azetidine precursors. nih.gov

Table 2: Comparison of Stereoselective Methods for Azetidine Synthesis

| Method | Description | Catalyst/Auxiliary | Reported Stereoselectivity | Reference |

| Gold-Catalyzed Cyclization | Oxidative cyclization of a chiral N-propargylsulfonamide to an azetidin-3-one. | Gold(I) complex | Typically >98% e.e. | nih.gov |

| Copper-Catalyzed Boryl Allylation | Enantioselective difunctionalization of azetines to form 2,3-disubstituted azetidines. | Cu/bisphosphine catalyst | High e.e. | acs.org |

| [3+1] Cycloaddition | Cycloaddition of imido-sulfur ylides and enoldiazoacetates. | Chiral sabox copper(I) catalyst | Up to 95% e.e. | nih.gov |

| Chiral Auxiliary Approach | Use of tert-butanesulfinimine to direct addition reactions for precursor synthesis. | N-tert-butanesulfinamide | Excellent diastereoselectivity | researchgate.net |

Chemoenzymatic Approaches in Related Azetidine/Benzamide Systems

Chemoenzymatic synthesis leverages the high selectivity and mild reaction conditions of enzymes for specific chemical transformations. For a molecule like this compound, enzymes could be employed in several key steps.

The formation of the amide bond is particularly amenable to enzymatic catalysis. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, are highly effective at catalyzing amidation reactions. nih.gov These enzymes exhibit remarkable chemoselectivity. For bifunctional substrates containing both amine and hydroxyl groups, lipases almost exclusively catalyze N-acylation over O-acylation. nih.govbrandeis.edu

This selectivity could be exploited in a synthetic route where the amide bond is formed late-stage. For example, if a precursor like 3-((2-aminobenzyl)oxy)azetidine were synthesized, a lipase could catalyze its reaction with a suitable acyl donor (e.g., benzoic acid or an ester thereof) to selectively form the desired benzamide without reacting with the azetidine's secondary amine or any hydroxyl groups. Lipase-catalyzed reactions are typically performed in non-polar organic solvents to minimize competitive hydrolysis of the ester acyl donor. researchgate.netacs.org The mild, neutral pH and ambient temperature conditions of enzymatic reactions can improve functional group tolerance and reduce the formation of byproducts compared to traditional chemical methods. nih.gov

Green Chemistry Principles in the Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives, a cornerstone in pharmaceutical and materials science, is increasingly being scrutinized through the lens of green chemistry. This paradigm shift encourages the development of chemical processes that are more environmentally benign, efficient, and sustainable. The core principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reaction conditions, and using catalytic reagents, are being actively applied to revolutionize the synthesis of these valuable compounds.

Atom Economy and E-Factor

A fundamental concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Traditional methods for synthesizing amides, such as using stoichiometric coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or converting carboxylic acids to reactive acid chlorides, often exhibit poor atom economy. walisongo.ac.id This is because they generate significant quantities of byproducts that are not incorporated into the final molecule, leading to waste. rsc.org

For instance, the synthesis of an amide from an acid chloride requires two equivalents of the amine; one acts as the nucleophile while the second neutralizes the liberated hydrochloric acid, resulting in a stoichiometric byproduct. walisongo.ac.id Similarly, coupling agents like DCC generate an equimolar amount of dicyclohexylurea as a solid waste product.

In contrast, direct catalytic amidation, where a carboxylic acid and an amine react directly to form an amide and water, represents a much more atom-economical approach. ucl.ac.uk The only byproduct is water, making the theoretical atom economy very high.

Another key metric is the Environmental Factor (E-Factor) , which is defined as the total mass of waste produced per mass of product. The pharmaceutical industry, which heavily relies on amide bond formation, has historically had a very high E-Factor, often generating over 100 kilograms of waste for every kilogram of active pharmaceutical ingredient (API). rsc.org Adopting greener synthetic routes with higher atom economy directly contributes to lowering the E-Factor.

The following table compares green chemistry metrics for different methods of synthesizing N-benzylhydrocinnamamide, illustrating the advantages of catalytic approaches.

| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity (PMI) |

|---|---|---|---|

| Acid Chloride Route | 56% | ~24% | ~165 |

| Coupling Reagent (HATU) Route | 34% | ~25% | ~114 |

| Boric Acid Catalyzed Route | 93% | ~73% | ~89 |

Data sourced from a comparative study on amide-forming reactions. walisongo.ac.idacs.org RME and PMI values are representative and can vary based on specific experimental conditions and workup procedures.

Catalytic and Energy-Efficient Methodologies

The development of effective catalysts is paramount to advancing green amide synthesis. Boron-based catalysts, such as simple boric acid, have proven effective for the direct amidation of carboxylic acids and amines. ucl.ac.uksciepub.com These reactions are often performed at elevated temperatures to remove the water byproduct azeotropically, driving the reaction to completion. sciepub.com While effective, the high temperatures represent a significant energy demand.

To address this, alternative energy sources are being explored to promote reactions under milder conditions. These methods often lead to dramatically reduced reaction times, increased yields, and higher purity products.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. ajrconline.org It provides rapid and uniform heating of the reaction mixture, often leading to significantly accelerated reaction rates. ijnrd.org For example, the hydrolysis of benzamide, which traditionally takes an hour of conventional heating, can be completed in just seven minutes with a 99% yield under microwave conditions. ijnrd.org Microwave-assisted synthesis of benzimidazole (B57391) derivatives has also been shown to proceed in 5-10 minutes with yields between 94% and 98%, often without the need for a solvent. mdpi.comeurekaselect.com

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, is another green technique. nih.gov The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. nih.gov The synthesis of certain azetidin-2-one (B1220530) derivatives, which requires 8-10 hours of refluxing under conventional conditions, can be completed in just 2 hours using ultrasonication, with excellent yields. nih.gov This method often proceeds under ambient temperature and pressure, offering a significant energy advantage. rsc.org

The table below provides a comparison of reaction conditions for conventional and energy-efficient methods.

| Reaction Type | Conventional Method (Time) | Microwave/Ultrasound Method (Time) | Yield Improvement |

|---|---|---|---|

| Benzamide Hydrolysis | 1 hour | 7 minutes (Microwave) | Significant time reduction, 99% yield ijnrd.org |

| Azetidin-2-one Synthesis | 8-10 hours (Reflux) | 2 hours (Ultrasound) | Drastic time reduction, excellent yields nih.gov |

| Benzimidazole Synthesis | >1 hour (Reflux) | 5-10 minutes (Microwave) | Up to 98% yield, solvent-free mdpi.com |

Use of Renewable Feedstocks

A central tenet of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. wordpress.com Biomass, derived from plants and other living organisms, serves as a rich and sustainable source of chemical feedstocks. eprajournals.com While the direct synthesis of complex molecules like this compound from raw biomass is not yet established, research is focused on converting biomass into versatile platform chemicals. These platform molecules can then be used as starting materials for more complex syntheses. For example, levulinic acid, which can be derived from the acid-catalyzed degradation of C5 and C6 sugars from biomass, is a precursor for solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to petroleum-derived THF. wordpress.com The long-term goal is to develop synthetic pathways where the core building blocks of benzamide derivatives can be sourced from such renewable feedstocks, further enhancing the sustainability of their lifecycle.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

There is currently no publicly available research that systematically investigates the effects of substituents on the biological activity of 2-((Azetidin-3-yloxy)methyl)benzamide.

Modifications to the Azetidine (B1206935) Ring

No studies were found that describe the synthesis or biological evaluation of derivatives of this compound with modifications to the azetidine ring. This includes variations in substitution patterns or the introduction of different functional groups on the azetidine moiety.

Derivatization of the Benzamide (B126) Fragment

The impact of derivatizing the benzamide portion of this compound on its biological activity has not been reported in the scientific literature. Research on how different substituents on the benzene (B151609) ring or modifications to the amide group affect activity is not available.

Impact of the Methylene-Oxy Linker Variations

There is no available data on the pharmacological consequences of altering the methylene-oxy linker that connects the azetidine and benzamide fragments of the molecule. Studies exploring changes in linker length, rigidity, or the introduction of alternative chemical groups have not been published.

Stereochemical Influence on Pharmacological Potency and Selectivity

The azetidine ring in this compound contains a chiral center at the 3-position. However, no research has been published that investigates the influence of stereochemistry at this position on the compound's pharmacological potency or selectivity. The synthesis of individual enantiomers and their comparative biological evaluation has not been documented.

Identification of Key Pharmacophoric Elements

Due to the absence of SAR studies, the key pharmacophoric elements of this compound have not been defined. A pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for biological activity, cannot be constructed without data from a range of active and inactive analogues.

Analysis of Conformational Dynamics and Their Role in Ligand-Target Interactions

There are no published studies on the conformational analysis of this compound. Understanding the preferred three-dimensional shapes of this molecule and how its conformational dynamics might influence its interaction with biological targets remains an uninvestigated area.

Preclinical Pharmacology and Molecular Mechanistic Investigations

In Vitro Pharmacodynamics: Elucidation of Target Engagement and Molecular Mechanisms

No publicly available data exists for the in vitro pharmacodynamics of 2-((Azetidin-3-yloxy)methyl)benzamide. This includes a lack of information on its receptor binding profile, enzyme interactions, and effects on cellular pathways.

There are no published studies detailing the receptor binding affinities of this compound for any biological target.

Information regarding the kinetics of enzyme inhibition or activation by this compound is not available. While related benzamide (B126) and azetidine-containing compounds have been investigated as enzyme modulators, such as glucokinase activators, no specific data exists for the requested molecule. acs.orgnih.gov

There is no documented research on how this compound may modulate cellular pathways or influence signaling cascades.

The potential for this compound to act as an allosteric modulator at any receptor or enzyme has not been reported in scientific literature. nih.govnih.gov Consequently, there is no characterization of its binding site.

In Vivo Pharmacological Efficacy in Mechanistic Animal Models

Due to the lack of in vitro data, there are no subsequent in vivo studies reported for this compound in any animal models.

There are no published reports on the assessment of this compound in animal models for metabolic disorders, viral infections, or any other disease state. nih.govnih.gov

Insufficient Publicly Available Data for "this compound" Precludes Detailed Pharmacological Analysis

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific preclinical pharmacological data for the chemical compound This compound . While the broader classes of benzamides and azetidine-containing molecules are subjects of extensive research in various therapeutic areas, detailed in vivo studies, dose-response relationships, tissue distribution profiles, and comparative pharmacology for this particular compound are not available in the public domain.

Consequently, it is not possible to provide a detailed article that adheres to the requested outline focusing on the preclinical pharmacology and molecular mechanistic investigations of this compound. The necessary research findings to populate the specified sections on dose-response relationships in preclinical models, investigations into tissue distribution and target occupancy, and comparative pharmacological profiling with benchmark compounds have not been published or made publicly available.

General information on related compounds suggests that benzamide derivatives are being investigated for a wide range of biological activities. However, without specific studies on this compound, any discussion would be speculative and would not meet the required standards of scientific accuracy for the requested article. Further research and publication of data pertaining to this specific molecule are required before a comprehensive pharmacological profile can be compiled.

Pharmacokinetics and Biotransformation Studies Preclinical Focus

In Vitro and In Vivo Absorption and Distribution Characteristics in Preclinical Species

The absorption and distribution of a drug candidate are critical determinants of its efficacy and safety. For 2-((Azetidin-3-yloxy)methyl)benzamide, these characteristics are influenced by its physicochemical properties, including its molecular weight, lipophilicity, and the presence of specific functional groups.

In Vitro Permeability: The potential for oral absorption is often initially assessed using in vitro models such as the Caco-2 cell permeability assay. Compounds with moderate lipophilicity and the ability to engage with membrane transporters tend to exhibit favorable permeability. The presence of the benzamide (B126) group may influence its potential for hydrogen bonding, which can impact membrane traversal.

Plasma Protein Binding: The extent to which this compound binds to plasma proteins such as albumin is a key factor in its distribution. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be metabolized and eliminated.

Tissue Distribution: Whole-body autoradiography or mass spectrometry imaging in preclinical models would provide insights into the tissue distribution of the compound. The distribution pattern is governed by factors like blood flow to various organs, tissue permeability, and specific binding to tissue components. The presence of the benzamide and azetidine (B1206935) functionalities may lead to differential distribution into specific tissues.

A summary of anticipated pharmacokinetic parameters for a compound with the structural features of this compound is presented in Table 1.

| Parameter | Anticipated Characteristic | Rationale Based on Structural Motifs |

| Oral Bioavailability | Moderate | Balance of lipophilicity and polarity from the benzamide and azetidine groups. |

| Volume of Distribution | Moderate to High | Potential for tissue penetration, influenced by lipophilicity and plasma protein binding. |

| Plasma Protein Binding | Moderate to High | Aromatic rings and amide functionality can contribute to binding to plasma proteins. |

Metabolic Stability and Identification of Biotransformation Pathways in Liver Microsomes and Hepatocytes

The metabolic stability of a drug candidate is a crucial factor influencing its half-life and oral bioavailability. pharmafocusasia.com In vitro models such as liver microsomes and hepatocytes are commonly employed to assess this parameter and to identify the primary routes of metabolism. tandfonline.comnih.gov

Metabolic Stability in Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to phase I metabolism. nih.gov The metabolic stability of this compound in this system would be determined by incubating the compound with microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. nih.gov The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. researchgate.net

Biotransformation in Hepatocytes: Hepatocytes contain both phase I and phase II metabolic enzymes, offering a more complete picture of a compound's metabolic fate. researchgate.net Incubation of this compound with hepatocytes would allow for the identification of both primary and secondary metabolites.

Potential Biotransformation Pathways:

Based on the structure of this compound, several metabolic pathways can be anticipated:

Aromatic Hydroxylation: The phenyl ring of the benzamide moiety is a likely site for hydroxylation by CYP enzymes.

Amide Hydrolysis: The benzamide bond can be susceptible to hydrolysis by amidases, leading to the formation of benzoic acid and 2-((azetidin-3-yloxy)methyl)amine. acs.orgacs.org

N-Dealkylation: While less common for the azetidine ring itself, enzymatic cleavage of the ether linkage could be a possibility.

Oxidation of the Azetidine Ring: The azetidine ring may undergo oxidation at various positions.

Glucuronidation: If hydroxylated metabolites are formed, they can undergo phase II conjugation with glucuronic acid. nih.gov

A hypothetical metabolic scheme is presented in Figure 1.

Characterization of Metabolites via Advanced Analytical Techniques

The definitive identification of metabolites is essential for understanding a drug's disposition and for identifying any potentially active or reactive metabolites. A combination of sophisticated analytical techniques is typically employed for this purpose. nih.govcreative-proteomics.comsysrevpharm.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for detecting and identifying metabolites in complex biological matrices. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aid in determining the elemental composition of metabolites. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, NMR spectroscopy provides unambiguous structural elucidation. rsc.org

Metabolite Profiling Studies: In vivo metabolite profiling in preclinical species involves the collection of plasma, urine, and feces after administration of the compound. These samples are then analyzed by LC-MS to identify the major circulating and excreted metabolites.

Metabolism-Guided Design Principles for Optimizing In Vivo Exposure and Stability

Findings from initial metabolic studies can guide the structural modification of a lead compound to enhance its pharmacokinetic properties. researchgate.net

Reactive metabolites are electrophilic species that can covalently bind to cellular macromolecules, potentially leading to toxicity. nih.gov The benzamide moiety, in some contexts, can be a structural alert for the formation of reactive intermediates.

Blocking Metabolic Hotspots: If a particular position on the aromatic ring is found to be a primary site of metabolism leading to a reactive species, the introduction of a blocking group, such as a fluorine atom, can prevent this biotransformation. researchgate.net

Modulating Electronic Properties: The introduction of electron-withdrawing groups on the aromatic ring can decrease its susceptibility to oxidative metabolism. nih.gov

To improve the in vivo exposure and prolong the half-life of this compound, several strategies can be employed to reduce its rate of metabolic clearance. pharmafocusasia.comresearchgate.net

Isosteric Replacements: If the amide bond is found to be a major site of hydrolysis, it could be replaced with a more stable isostere, such as a reverse amide or a triazole. nih.gov

Introduction of Steric Hindrance: Placing bulky groups near a metabolically labile site can sterically hinder the approach of metabolic enzymes. rsc.org

An overview of potential design strategies is provided in Table 2.

| Metabolic Liability | Potential Design Strategy | Rationale |

| Rapid Aromatic Hydroxylation | Introduction of a fluorine atom on the phenyl ring. | Blocks the site of metabolism and can increase metabolic stability. researchgate.net |

| Amide Hydrolysis | Replacement of the amide with a metabolically stable bioisostere. | Reduces clearance through this pathway. |

| Formation of Reactive Metabolites | Introduction of electron-withdrawing groups. | Decreases the electron density of the aromatic ring, making it less prone to oxidation. nih.gov |

Computational Chemistry and Advanced Molecular Modeling

Ligand-Protein Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial for understanding the binding mode of 2-((Azetidin-3-yloxy)methyl)benzamide with its biological target. By simulating the interaction between the ligand and the protein's binding site, docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. ukm.my For instance, a hypothetical docking study of this compound into a target protein could reveal the specific amino acid residues that form crucial contacts with the azetidine (B1206935) ring, the benzamide (B126) moiety, and the ether linkage.

Table 1: Illustrative Ligand-Protein Docking and Molecular Dynamics Simulation Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Predicted binding affinity of the ligand to the protein target. A more negative value indicates a stronger binding affinity. |

| Key Interacting Residues | Tyr122, Asp145, Phe256 | Amino acid residues in the protein's binding site that form significant interactions with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein, indicating specific polar interactions. |

| RMSD (Å) during MD Simulation | 1.2 | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating the stability of the binding pose. A lower value suggests greater stability. |

De Novo Design and Virtual Screening of Novel Analogues

De novo design is a computational strategy used to generate novel molecular structures with desired biological activities from scratch. nih.govresearchgate.net This approach can be particularly useful for exploring new chemical space around the this compound scaffold to design analogues with improved potency or selectivity. tue.nlnih.gov By utilizing fragment-based or reaction-based algorithms, de novo design programs can assemble new molecules that fit the steric and electronic requirements of a target's binding site. nih.gov

Virtual screening is a complementary technique that involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. wikipedia.orgnvidia.comsemanticscholar.org This can be done through either structure-based virtual screening (SBVS) or ligand-based virtual screening (LBVS). mdpi.com In the context of this compound, if the structure of its target protein is known, SBVS can be used to dock millions of compounds and prioritize those with the best predicted binding affinities. mmsl.cz If the target structure is unknown, LBVS methods, such as 2D similarity searching or 3D shape-based screening, can be employed to find molecules with similar physicochemical properties to this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unair.ac.idjppres.com For a series of analogues of this compound, a QSAR model could be developed to predict their biological potency based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. igi-global.comarchivepp.com A statistically robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds and for understanding the key structural features that govern their biological effects. nih.gov

Pharmacophore modeling is another powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological activity. patsnap.comcolumbiaiop.ac.inrsc.org A pharmacophore model for this compound could be generated based on its structure and the structures of other active analogues. nih.govnih.gov This model, which might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to search for novel compounds in chemical databases that possess the same pharmacophoric features. columbiaiop.ac.in

Table 2: Representative QSAR Model Statistics for a Hypothetical Series of this compound Analogues

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.85 | Indicates the goodness of fit of the model. A value closer to 1 suggests a strong correlation between predicted and experimental activities. |

| q² (Cross-validated r²) | 0.72 | Measures the predictive ability of the QSAR model. A value greater than 0.5 is generally considered to indicate a good predictive model. |

| F-test | 112.5 | A statistical test to assess the overall significance of the model. A high F-value indicates a statistically significant model. |

| Standard Error of Estimate | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

Prediction of ADME-Related Properties (excluding safety)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties early in the drug discovery process. nih.govnih.govslideshare.net For this compound, various computational models can be used to predict its physicochemical properties and pharmacokinetic behavior. cambridge.orgresearchgate.net These predictions can help in identifying potential liabilities and in guiding the design of analogues with more favorable ADME profiles.

Table 3: Illustrative Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 2.1 | Indicates the lipophilicity of the compound, which influences its absorption and distribution. |

| Aqueous Solubility (LogS) | -3.5 | Predicts the solubility of the compound in water, a key factor for oral absorption. |

| Human Intestinal Absorption (%) | 92% | Estimates the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation (LogBB) | -0.8 | Predicts the ability of the compound to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Predicts the potential for drug-drug interactions mediated by cytochrome P450 enzymes. |

Analysis of Crystal Structures and Ligand-Bound Conformations

X-ray crystallography is a powerful experimental technique that provides the precise three-dimensional structure of a molecule. rigaku.com Determining the crystal structure of this compound would offer invaluable information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. rsc.org This information is crucial for understanding its intrinsic conformational preferences and for validating computational models. acs.orgiucr.org

Furthermore, obtaining the crystal structure of this compound in complex with its biological target would provide a definitive view of its ligand-bound conformation. nih.govnih.gov This experimental data would reveal the precise binding mode and the specific interactions with the protein, serving as a gold standard for validating and refining docking and molecular dynamics simulation results. nih.govrsc.orgmelolab.org The detailed structural insights from a co-crystal structure can significantly guide structure-based drug design efforts to develop more potent and selective inhibitors. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Crystallographic Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system to which the compound belongs. |

| Space Group | P2₁/c | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a = 10.5, b = 8.2, c = 12.1 | The dimensions of the unit cell of the crystal. |

| Resolution (Å) | 1.8 | A measure of the level of detail in the crystal structure. Lower values indicate higher resolution. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic methods are fundamental for the structural confirmation of 2-((Azetidin-3-yloxy)methyl)benzamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzamide (B126) ring, the methylene (B1212753) protons of the -CH₂-O- group, the protons on the azetidine (B1206935) ring, and the amide (-NH₂) protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the different fragments of the molecule. For example, the aromatic protons would typically appear in the downfield region (around 7.4-8.0 ppm). chemicalbook.comrsc.org

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the carbons of the azetidine ring. rsc.orgresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) MS would likely show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (C₁₁H₁₄N₂O₂), which is 206.24 g/mol . rsc.orgnist.gov The fragmentation pattern would reveal characteristic losses of fragments such as the azetidine ring or the benzamide moiety, further confirming the structure.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. chemicalbook.comnist.govresearchgate.net Key vibrational frequencies would include:

N-H stretching of the primary amide group (around 3100-3500 cm⁻¹).

C-H stretching of the aromatic and aliphatic parts.

A strong C=O stretching of the amide carbonyl group (typically around 1650-1680 cm⁻¹). researchgate.net

C-O stretching of the ether linkage.

C-N stretching of the azetidine ring and amide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzamide portion of the molecule contains a chromophore (the benzene (B151609) ring conjugated with the carbonyl group) that absorbs UV light. nist.gov The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λₘₐₓ), which can be useful for quantitative analysis. researchgate.net Benzamide itself does not absorb significantly in the environmental UV spectrum (>290 nm). nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Structural Inference |

|---|---|---|

| ¹H NMR | Signals in aromatic, aliphatic (CH₂, CH), and amide (NH₂) regions. | Confirms proton environment and connectivity. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. | Confirms the carbon skeleton of the molecule. |

| MS (EI) | Molecular ion peak (M⁺) at m/z 206. | Confirms molecular weight. |

| Characteristic fragment ions. | Supports the proposed structure. | |

| IR | Bands for N-H, C=O (amide), and C-O (ether). | Identifies key functional groups. |

| UV-Vis | Absorption maximum (λₘₐₓ) due to the benzamide chromophore. | Confirms the presence of the conjugated system. |

Chromatographic Methods for Purity Assessment and Impurity Profiling (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and starting materials, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like this benzamide derivative. nih.gov

Methodology: A reversed-phase HPLC or UPLC method would likely be developed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape). lcms.cz

Detection: A UV detector set at the λₘₐₓ of the compound would be used for quantification. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Profiling: These methods can separate and detect process-related impurities and degradation products, which is critical for quality control.

Gas Chromatography (GC) could also be used, though it may be less suitable for this compound due to its relatively high molecular weight and polarity, which could lead to poor volatility and thermal instability. nist.gov

Derivatization: To improve volatility and thermal stability for GC analysis, the compound might require derivatization, for instance, by silylating the amide group. nih.gov

Methodology: If direct analysis is possible, a polar capillary column would be used with a temperature-programmed oven. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used for detection. nist.gov

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV/PDA | Purity assessment, impurity profiling, quantification. |

| GC | Polar Capillary (e.g., WAX) | Helium or Hydrogen | FID or MS | Analysis of volatile impurities or derivatized compound. |

Advanced Mass Spectrometry for High-Resolution Analysis and Metabolite Identification (HRMS, LC-MS/MS)

Advanced mass spectrometry techniques are indispensable for high-confidence structural confirmation and for studying the compound's fate in biological systems.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. hpst.cz This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This is the method of choice for quantifying low levels of the compound and identifying its metabolites in complex biological matrices. lcms.cz

Metabolite Identification: In a typical workflow, a biological sample is analyzed by LC-MS. The mass spectrometer is operated to acquire MS/MS data for ions of interest. nih.gov The fragmentation patterns of potential metabolites are then compared to the fragmentation pattern of the parent drug to identify the sites of metabolic modification (e.g., hydroxylation, glucuronidation).

Table 3: Application of Advanced Mass Spectrometry

| Technique | Key Advantage | Application for this compound |

|---|---|---|

| HRMS (e.g., LC-QTOF) | Accurate Mass Measurement | Unambiguous determination of elemental composition for the parent compound and its metabolites. |

| LC-MS/MS (e.g., LC-QqQ) | High Sensitivity & Selectivity | Quantification in biological fluids; structural elucidation of metabolites through fragmentation analysis. |

Development of Robust Analytical Methods for Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates presents unique challenges, primarily due to the complexity of the matrix. nih.govnih.gov Developing a robust and reliable method is critical for pharmacokinetic and metabolic studies.

The development process typically involves:

Sample Preparation: The first step is to isolate the analyte from interfering matrix components (e.g., proteins, salts, lipids). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.

Chromatography: An LC-MS/MS method is generally preferred for its high selectivity and sensitivity. nih.gov Chromatographic conditions are optimized to separate the analyte from endogenous matrix components to minimize matrix effects.

Detection: Mass spectrometry, particularly a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, is used for detection. meliomics.com This involves monitoring a specific precursor ion-to-product ion transition for the analyte and an internal standard, which provides excellent selectivity and quantitative accuracy.

Method Validation: The analytical method must be rigorously validated according to regulatory guidelines. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.

Table 4: Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can be selective. | Can be labor-intensive and use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high recovery, and selectivity. | More complex and costly than PPT or LLE. |

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets and Therapeutic Applications

The initial step in elucidating the therapeutic potential of 2-((Azetidin-3-yloxy)methyl)benzamide involves identifying its biological targets. A multi-pronged approach, combining computational and experimental methods, can uncover novel targets and suggest therapeutic applications.

Computational Approaches: In silico methods are instrumental in prioritizing potential targets. nih.govnih.gov By analyzing the compound's structure, machine learning algorithms can predict its interactions with a vast array of proteins. springernature.com This can help to narrow down the search space for experimental validation.

Experimental Screening: Phenotypic screening is a powerful, unbiased method to identify the effects of a compound in cellular or animal models of disease. technologynetworks.comwikipedia.orgnih.gov This approach can reveal unexpected therapeutic activities without prior knowledge of the compound's mechanism of action. technologynetworks.com For instance, screening against a panel of cancer cell lines could indicate potential as an anti-neoplastic agent, while testing in models of neuroinflammation could suggest applications in neurodegenerative disorders.

Following hit identification from phenotypic screens, target deconvolution becomes crucial to understand the mechanism of action. wikipedia.org Techniques such as chemical proteomics can then be employed to identify the specific protein targets of this compound.

A summary of potential target identification strategies is presented in the table below.

| Strategy | Description | Potential Outcome |

| Computational Target Prediction | Utilizes algorithms to predict interactions between the compound and known protein structures. nih.govnih.gov | A prioritized list of potential biological targets for experimental validation. |

| Phenotypic Screening | Assesses the compound's effect on the observable characteristics (phenotype) of cells or organisms in disease models. technologynetworks.comwikipedia.org | Identification of potential therapeutic areas and novel mechanisms of action. technologynetworks.com |

| Target Deconvolution | Aims to identify the specific molecular target(s) responsible for the observed phenotypic effects. wikipedia.org | Understanding the mechanism of action and validating the therapeutic hypothesis. |

Development of Advanced Preclinical Disease Models to Validate Efficacy

Once a promising therapeutic area is identified, validating the efficacy of this compound in relevant preclinical models is a critical step. The choice of model will depend on the specific disease indication.

Transgenic and Humanized Animal Models: For complex diseases like cancer or neurodegenerative disorders, genetically engineered mouse models that recapitulate aspects of the human disease are invaluable. nih.govnih.gov Humanized mouse models, which contain functional human genes, cells, or tissues, offer an even more translationally relevant platform for assessing efficacy and safety. nih.govmdpi.commarketsandmarkets.com

Organ-on-a-Chip Technology: This emerging technology uses microfluidic devices to create miniature, functional models of human organs. nih.govfrontiersin.orgfiercebiotech.comamerigoscientific.comazolifesciences.com These "organ-chips" can be used to study disease processes and test drug responses in a human-relevant context, potentially reducing the reliance on animal models. frontiersin.orgfiercebiotech.com

The following table outlines some advanced preclinical models and their potential applications.

| Model Type | Description | Potential Application for this compound |

| Transgenic Mouse Models | Mice genetically modified to express a disease-causing gene or have a gene knocked out. | Testing efficacy in models of Alzheimer's disease, Parkinson's disease, or specific cancers. |

| Humanized Mouse Models | Immunodeficient mice engrafted with human cells or tissues, creating a human-like immune system or other biological component. nih.govmdpi.com | Evaluating immuno-oncology agents or drugs targeting human-specific proteins. |

| Organ-on-a-Chip | Microfluidic devices containing living human cells that mimic the structure and function of human organs. nih.govfrontiersin.orgfiercebiotech.comamerigoscientific.comazolifesciences.com | Assessing efficacy and toxicity in models of the liver, kidney, or blood-brain barrier. |

Integrated Approaches in Drug Discovery and Development

Modern drug discovery relies on the seamless integration of computational and experimental disciplines to accelerate the journey from a lead compound to a clinical candidate. researchgate.netnih.govjddhs.comjddhs.com An integrated platform for the development of this compound would involve a continuous feedback loop between medicinal chemistry, biology, and pharmacology. wuxibiology.combioduro.comwuxibiology.com

This approach ensures that compound design is guided by biological data and that experimental testing is focused on the most promising molecules. bioduro.com For example, initial screening data can inform the synthesis of new analogs with improved potency and selectivity. These new compounds are then rapidly tested, and the results are fed back to the design team for further optimization. This iterative cycle of design, synthesis, and testing is a hallmark of efficient drug discovery. bioduro.com

Leveraging Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the rapid design and optimization of new drug candidates. nih.govlifebit.ai For a lead compound like this compound, AI can be applied in several key areas.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, AI can be used to design molecules that fit precisely into the binding site. nih.govufl.edursc.orgstanford.edu This structure-based approach can lead to the development of highly potent and selective drugs.

The table below summarizes the key applications of AI and ML in compound optimization.

| AI/ML Application | Description | Impact on Optimization of this compound |

| ADMET Prediction | Machine learning models that predict the pharmacokinetic and toxicity profiles of compounds. greenstonebio.comsimulations-plus.comaurigeneservices.com | Prioritization of analogs with a higher probability of success in clinical development. |

| Generative de Novo Design | AI algorithms that generate novel chemical structures with desired properties. acs.orgnih.govoup.commit.edubiorxiv.org | Exploration of a wider chemical space to identify novel and improved analogs. |

| Structure-Based Drug Design | Computational methods that use the 3D structure of a target to design complementary ligands. nih.govufl.edursc.orgstanford.edu | Rational design of highly potent and selective inhibitors. |

Q & A

Q. Key Optimization Parameters :

- Solvent polarity (e.g., dichloromethane for non-polar intermediates, methanol for polar steps).

- Catalysts (e.g., Pd/C for hydrogenation in deprotection steps) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify azetidine ring geometry and benzamide substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .

Q. Example Workflow :

Crude product : Analyze via TLC for initial purity.

Purified compound : Validate by NMR (e.g., absence of residual solvent peaks) and HPLC (retention time consistency) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Q. Methodological Answer :

Q. Data Interpretation :

- Correlate logP values (lipophilicity) with cellular uptake efficiency.

- Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally similar benzamides?

Q. Methodological Answer :

Q. Case Example :

- A compound with -OCH3 at the benzamide para position may show higher potency than -CF3 analogs in kinase inhibition due to hydrogen-bonding interactions .

Advanced: What strategies optimize reaction yields in multi-step syntheses of azetidine-containing benzamides?

Q. Methodological Answer :

- Stepwise Monitoring : Use LC-MS after each step to identify side products (e.g., over-oxidation of azetidine).

- Temperature Control : Low temperatures (0–5°C) for acid-sensitive steps (e.g., Boc deprotection) .

Q. Table: Reaction Condition Optimization

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Amide Coupling | EDCI/HOBt, DMF, 25°C, 12 h | 85% → 92% |

| Azetidine Deprotection | HCl/dioxane (4M), 0°C, 2 h | 70% → 88% |

Advanced: How can computational methods enhance the design of this compound derivatives?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the azetidine ring in aqueous vs. lipid environments.

- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .

Q. Validation :

- Compare predicted vs. experimental IC50 values for iterative model refinement.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiol-containing precursors) .

Q. First Aid :

- Skin Exposure : Wash with soap/water for 15 minutes; seek medical evaluation if irritation persists .

Advanced: What mechanistic insights explain the dual antimicrobial and anticancer activities of related benzamides?

Q. Methodological Answer :

Q. Experimental Validation :

- Gene Knockdown : siRNA silencing of topoisomerase II in cancer cells to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.